4-Amino-5-cyclopropyl-1-methyl-2-phenyl-2,3-dihydro-1h-pyrazol-3-one
Description
Properties
IUPAC Name |
4-amino-5-cyclopropyl-1-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15-12(9-7-8-9)11(14)13(17)16(15)10-5-3-2-4-6-10/h2-6,9H,7-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLMEVAOWVCWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)N)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 3-Cyclopropyl-3-oxopropionate Intermediate
The cyclopropyl group is introduced via a Claisen condensation between cyclopropanecarboxylic acid derivatives and diketene. For example, methyl 3-cyclopropyl-3-oxopropionate is prepared by reacting cyclopropanecarbonyl chloride with methyl acetoacetate in the presence of a base such as sodium hydride. This intermediate serves as the critical 1,3-diketone analog for subsequent pyrazole ring formation.
Cyclocondensation with Phenylhydrazine
Heating methyl 3-cyclopropyl-3-oxopropionate with phenylhydrazine in acetic acid at 120°C yields 5-cyclopropyl-2-phenyl-2,4-dihydro-pyrazol-3-one. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclodehydration (Table 1).
Table 1: Knorr-Type Synthesis Optimization
The choice of solvent significantly impacts yield: acetic acid enhances protonation of the carbonyl, accelerating cyclization. Substituting phenylhydrazine with methylhydrazine introduces the N-methyl group directly, bypassing post-synthetic methylation.
Functionalization of Preformed Pyrazolone Cores
Amination at the 4-Position
Introduction of the amino group is achieved via nitrosation followed by reduction. Treatment of 5-cyclopropyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one with sodium nitrite in hydrochloric acid yields the 4-nitroso derivative, which is reduced using hydrogen gas over palladium on carbon (Table 2).
Table 2: Amination Reaction Parameters
| Substrate | Nitrosation Agent | Reduction Method | Yield | Source |
|---|---|---|---|---|
| 5-cyclopropyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one | NaNO₂, HCl | H₂/Pd-C, EtOH | 82% |
Alternative reductants like sodium dithionite or ammonium formate may reduce byproduct formation but require higher temperatures.
N-Methylation Strategies
When the Knorr synthesis employs methylhydrazine, the N-methyl group is incorporated during cyclocondensation. However, post-synthetic methylation using methyl iodide or dimethyl sulfate in the presence of potassium carbonate is feasible for intermediates lacking the methyl substituent. For example, treating 5-cyclopropyl-2-phenyl-2,4-dihydro-pyrazol-3-one with methyl iodide in DMF at 60°C introduces the N-methyl group with 89% efficiency.
Pechmann Pyrazole Synthesis Adaptations
The classical Pechmann method, which employs acetylene and diazomethane, is less practical for cyclopropane-containing pyrazolones. However, modified approaches using α,β-unsaturated ketones have been explored.
Cyclopropane Ring Construction via 1,3-Dipolar Cycloaddition
A patent-described method involves reacting 1-methyl-2-phenyl-3-amino-pyrazole with cyclopropanecarboxylic acid chloride under Ullmann coupling conditions to form the C5-cyclopropyl bond. This strategy avoids unstable cyclopropane precursors but requires palladium catalysts and elevated temperatures (Table 3).
Solvent and Catalytic System Optimization
Solvent Effects on Cyclocondensation
Polar aprotic solvents like DMF or DMSO improve solubility of aromatic hydrazines but may promote side reactions. Acetic acid remains optimal for Knorr-type syntheses due to its dual role as solvent and acid catalyst. Ethanol/water mixtures facilitate milder conditions for acid-sensitive intermediates.
Catalytic Enhancements
Adding piperidine (5 mol%) during cyclocondensation accelerates ring closure by deprotonating intermediates, as demonstrated in syntheses of related pyrazolo[3,4-d]pyridines. Microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 70%.
Challenges and Byproduct Mitigation
Cyclopropane Ring Stability
The strain inherent to the cyclopropane ring necessitates careful temperature control. Prolonged heating above 130°C induces ring-opening reactions, forming linear alkenes. Using low-boiling solvents like dichloromethane or tetrahydrofuran minimizes thermal degradation.
Regioselectivity in Amination
Nitrosation preferentially occurs at the 4-position due to electron-donating effects of the adjacent cyclopropyl group. However, over-nitrosation at the 5-position is suppressed by using stoichiometric nitrous acid and maintaining pH < 2.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-cyclopropyl-1-methyl-2-phenyl-2,3-dihydro-1h-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone derivatives with various functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 4-Amino-5-cyclopropyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is with a molecular weight of approximately 229.283 g/mol. The compound features an amino group and a cyclopropyl moiety, which are critical for its biological activity.
Synthesis Methods:
The synthesis typically involves cyclization reactions between hydrazine derivatives and β-dicarbonyl compounds. A common method includes reacting phenylhydrazine with ethyl acetoacetate under acidic conditions, leading to the formation of the pyrazolone ring. Advanced methods may utilize continuous flow reactors for large-scale production to enhance yield and minimize by-products .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antibacterial Activity :
- Anti-inflammatory Properties :
-
Anticancer Activity :
- Initial studies indicate that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, cytotoxicity tests on A549 lung cancer cells revealed an IC50 value of 12.5 µM, while MCF-7 breast cancer cells showed an IC50 of 15.0 µM .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Studies : Research has highlighted its moderate effectiveness against specific bacterial strains, suggesting potential as a lead compound for developing new antibiotics.
- Inflammatory Response Modulation : Studies have indicated its ability to reduce inflammatory markers in cultured macrophages, paving the way for further exploration in inflammatory disease treatment.
- Cancer Cell Line Testing : In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as a candidate for anticancer drug development .
Mechanism of Action
The mechanism of action of 4-Amino-5-cyclopropyl-1-methyl-2-phenyl-2,3-dihydro-1h-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in inflammatory responses .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 4-Amino-5-cyclopropyl-1-methyl-2-phenyl-... | Cyclopropyl (5), Methyl (1), Phenyl (2) | 243.29 (calculated) | Rigid cyclopropyl group |
| 4-[(2-Hydroxynaphthalen-1-yl)methyl]-5-phenyl-... | Hydroxynaphthyl (4), Phenyl (5) | 395.01 | Bulky aromatic substituent |
| 4-{[(E)-(7-Methoxy-1,3-benzodioxol-5-yl)... | Methoxybenzodioxole (4) | 353.38 | Schiff base, planar aromatic systems |
| 4-Amino-5-phenyl-... dihydrochloride | Phenyl (5), -NH₂ (4) | 217.27 (base) | Simplified structure, hydrochloride salt |
Key Observations :
- The methoxybenzodioxole derivative () exhibits planar aromaticity, facilitating π-π stacking, while the cyclopropyl group may enhance metabolic stability due to reduced enzymatic susceptibility.
Physicochemical and Crystallographic Properties
Table 2: Crystallographic and Solubility Insights
| Compound Name | Crystallographic Features | Solvent Accessibility |
|---|---|---|
| 4-Amino-5-cyclopropyl-... | Not reported | Likely moderate (cyclopropyl) |
| 4-{[(E)-(7-Methoxy-1,3-benzodioxol-5-yl)... | Dihedral angles: 50.95° (pyrazole vs. benzodioxole) | Solvent-accessible voids (397 ų) |
| Co-crystallized pyrazolone (zwitterionic tautomer) | Zwitterionic tautomerism | Enhanced polarity |
Key Observations :
Key Observations :
- Yields for structurally complex derivatives (e.g., hydroxynaphthyl-substituted) are moderate (~42%), reflecting challenges in introducing bulky groups .
- The target compound’s synthesis likely follows analogous protocols, though cyclopropyl incorporation may require specialized reagents (e.g., cyclopropanation agents).
Structure-Activity Relationship (SAR) Insights :
- Cyclopropyl groups may enhance lipophilicity and membrane permeability compared to polar substituents (e.g., hydroxynaphthyl).
- Bulky substituents (e.g., methoxybenzodioxole) could improve binding affinity but reduce solubility.
Biological Activity
4-Amino-5-cyclopropyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula and a molecular weight of approximately 229.27 g/mol, exhibits potential therapeutic applications owing to its interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring substituted with an amino group and a cyclopropyl moiety. This unique configuration is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. In a study evaluating various pyrazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, moderate antibacterial activity was observed with Minimum Inhibitory Concentrations (MIC) ranging around 250 µg/mL for several derivatives .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. It has been tested for its ability to inhibit key inflammatory pathways, including the p38 MAPK pathway. In vitro studies have reported IC50 values as low as 0.004 µM for selective inhibition of the p38 MAPK enzyme, which plays a critical role in inflammatory responses .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the pyrazole scaffold significantly influence biological activity. For instance, the introduction of different substituents on the phenyl group or variations in the cyclopropyl ring can enhance potency against specific targets such as p38 MAPK and COX enzymes .
Data Table: Biological Activities of this compound
| Biological Activity | Target | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 250 µg/mL | |
| Anti-inflammatory | p38 MAPK | 0.004 µM | |
| Anti-inflammatory | COX enzymes | Varies |
Case Study 1: Inhibition of p38 MAPK
In a pivotal study, the compound was evaluated for its ability to inhibit p38 MAPK in human chondro-sarcoma cells. The results demonstrated significant inhibition of TNFα and IL-1 induced IL-6 production, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .
Case Study 2: Antibacterial Screening
Another study focused on screening various pyrazole derivatives for antibacterial efficacy. The findings indicated that while some derivatives showed promising results against Gram-positive bacteria, further optimization of the chemical structure could enhance their broad-spectrum activity against Gram-negative bacteria .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Amino-5-cyclopropyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, and how can purity be optimized?
Answer:
The compound can be synthesized via cyclocondensation reactions using substituted hydrazines and β-ketoesters. For example, the Vilsmeier-Haack reaction is effective for introducing cyclopropyl groups into pyrazolone derivatives . Post-synthesis purification is critical; recrystallization using solvents like ethanol or acetonitrile is recommended to remove unreacted precursors. Purity can be validated via HPLC (≥98% purity) and melting point consistency.
Basic: How should researchers approach structural characterization of this compound, particularly for crystallographic analysis?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring parameters like R1 < 0.05 and wR2 < 0.15 for high reliability . ORTEP-III (via WinGX) can visualize anisotropic displacement ellipsoids, highlighting steric effects from the cyclopropyl group . Pair with spectroscopic data (e.g., H/C NMR) to confirm functional groups.
Advanced: How can tautomeric co-crystallization of this compound with its zwitterionic form be systematically studied?
Answer:
Co-crystallization experiments require controlled solvent evaporation with polar/non-polar mixtures (e.g., DMF/hexane). Hirshfeld surface analysis (using CrystalExplorer) quantifies intermolecular interactions (e.g., N–H···O hydrogen bonds) between tautomers . Compare lattice energies via DFT calculations (B3LYP/6-31G*) to assess stability. SCXRD data should resolve occupancy ratios of tautomers in the asymmetric unit .
Advanced: What experimental strategies are effective in identifying and characterizing polymorphs of this compound?
Answer:
Screen polymorphs using solvent-drop grinding and varying crystallization temperatures. Characterize via:
- PXRD : Compare experimental patterns with simulated data from CIF files .
- DSC/TGA : Identify thermal transitions (e.g., melting points, desolvation events).
- Raman Spectroscopy : Detect subtle conformational differences (e.g., cyclopropyl ring puckering) .
For metastable polymorphs, stabilize using polymer-induced heteronucleation.
Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?
Answer:
Contradictions (e.g., NMR-indicated symmetry vs. asymmetric SCXRD) require cross-validation:
- Dynamic NMR : Probe temperature-dependent tautomerization rates.
- DFT Optimization : Compare computed (e.g., Gaussian09) and experimental bond lengths/angles .
- Twinned Refinement : Use SHELXL’s TWIN/BASF commands to model disordered regions in crystals .
Advanced: What advanced features of SHELXL are critical for refining high-resolution data or handling twinning in this compound’s crystals?
Answer:
Key SHELXL features include:
- HKLF 5 Mode : For twinned data, refining scale factors and BASF parameters .
- SIMU/SADI Constraints : Manage disorder in the cyclopropyl or phenyl groups.
- SUMP : Validate hydrogen-bonding networks against Hirshfeld surfaces .
For high-resolution data (<1.0 Å), employ anisotropic refinement of all non-H atoms and multipole modeling (via XD2006).
Advanced: How can researchers design experiments to study the biological activity of derivatives of this compound?
Answer:
- SAR Studies : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring) and test against target enzymes (e.g., urease inhibition assays) .
- Docking Simulations : Use AutoDock Vina to predict binding modes, focusing on the pyrazolone core’s interaction with active sites.
- ADMET Profiling : Assess solubility (via shake-flask method) and metabolic stability (e.g., liver microsome assays).
Advanced: What computational tools are recommended for analyzing non-covalent interactions in co-crystals of this compound?
Answer:
- Mercury (CCDC) : Generate interaction maps (e.g., π–π stacking distances, H-bond angles).
- Quantum Topology (AIMAll) : Calculate bond critical points for weak interactions (e.g., C–H···O) .
- CrystalExplorer : Visualize Hirshfeld surfaces to quantify contact contributions (e.g., % van der Waals vs. polar interactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
